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Compound of Interest

Compound Name: Nitazoxanide Impurity 2

CAS No.: 952686-58-7

Cat. No.: B3174290 Get Quote

Subject: Nitazoxanide Impurity 2 (The "Dimer" Ester) CAS Registry Number: 952686-58-7

Chemical Name: 2-[[(5-Nitro-2-thiazolyl)amino]carbonyl]phenyl 2-(acetyloxy)benzoate[1]

Executive Summary & Identity
In the synthesis of Nitazoxanide (NTZ), impurity profiling is critical due to the lability of the

amide and ester bonds in the thiazolide structure. While pharmacopeial monographs (USP/EP)

typically designate the metabolite Tizoxanide and the starting material 2-Amino-5-nitrothiazole

as Related Compounds A and B, Impurity 2 (CAS 952686-58-7) represents a complex,

process-specific dimeric ester impurity.

This impurity arises not from simple degradation, but from a competing acylation pathway

during the final condensation step or through the interaction of the active metabolite with

unreacted starting material. Its presence indicates a lack of stoichiometric control or improper

activation of the salicylic acid precursor.

Chemical Profile: Impurity 2
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Parameter Specification

Common Name Nitazoxanide Impurity 2 (Dimer Impurity)

CAS Number 952686-58-7

Molecular Formula

Molecular Weight 427.39 g/mol

Structural Characteristic
Ester linkage between Tizoxanide and

Acetylsalicylic Acid

Solubility Low (Lipophilic); Soluble in DMSO, DMF

Retention Time (RRT)
~1.5 - 1.8 (relative to Nitazoxanide due to higher

lipophilicity)

Origin and Formation Pathway[2]
The Mechanistic Root
The formation of Impurity 2 is a classic example of O-acylation competition in the synthesis of

amide-ester drugs. Nitazoxanide is synthesized by coupling 2-amino-5-nitrothiazole (ANT) with

O-acetylsalicylic acid (Aspirin) or its acid chloride derivative.

The Pathway:

Primary Reaction: The amine group of ANT attacks the activated carbonyl of the

acetylsalicylic acid to form the amide bond (Nitazoxanide).

Side Reaction (Precursor): If Nitazoxanide hydrolyzes in situ (due to moisture or excess

base), it loses its acetyl group, exposing a phenolic hydroxyl group, forming Tizoxanide.

Impurity Formation: This exposed phenolic hydroxyl is nucleophilic. If excess activated

acetylsalicylic acid (e.g., acetylsalicyloyl chloride) is present, it reacts with the phenol of

Tizoxanide to form an ester linkage.

Essentially, Impurity 2 is the ester of Tizoxanide and Acetylsalicylic Acid.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3174290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pathway Visualization
The following diagram illustrates the competitive pathways leading to the target drug versus

Impurity 2.
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Caption: Mechanistic pathway showing the divergence from the primary synthesis route

(Green) to the formation of Impurity 2 (Red) via the Tizoxanide intermediate.[2]

Critical Process Parameters (CPPs)
To prevent the formation of Impurity 2, the following parameters must be strictly controlled. This

analysis links experimental conditions to the chemical mechanism described above.
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Parameter Risk Factor Mechanistic Explanation

Stoichiometry
Excess Acetylsalicylic Acid

(>1.1 eq)

Excess acylating agent is

available to react with any

generated Tizoxanide phenol,

driving the equilibrium toward

the dimer (Impurity 2).

Moisture Content High (>0.5%)

Water promotes the hydrolysis

of the nascent Nitazoxanide

into Tizoxanide. Once

Tizoxanide forms in the

presence of activated acid,

Impurity 2 formation is

inevitable.

Base Strength
Strong Bases (e.g., TEA,

NaOH)

Strong bases catalyze the

deacetylation of Nitazoxanide.

A milder base (e.g., Pyridine or

N-methylmorpholine) is

preferred to neutralize HCl

without attacking the ester.

Temperature > 50°C

Elevated temperatures

increase the kinetic rate of the

side-reaction (esterification of

the phenol) faster than the

primary amide coupling.

Analytical Strategy: Detection & Quantification
Impurity 2 is significantly more lipophilic than Nitazoxanide due to the additional aromatic ring

and lack of free polar groups. Therefore, it elutes after the main peak in Reverse Phase HPLC.

Validated HPLC Protocol
Note: This method is self-validating via resolution checks between NTZ and Impurity 2.

Column: C18 End-capped (e.g., Inertsil ODS-3V),
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mm, 5 µm.

Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH 2.5).

Mobile Phase B: Acetonitrile (ACN).[3]

Gradient Program:

0-5 min: 40% B (Isocratic)

5-20 min: 40%

80% B (Linear Ramp)

20-25 min: 80% B (Wash to elute Impurity 2)

25-30 min: 40% B (Re-equilibration)

Flow Rate: 1.0 mL/min.

Detection: UV at 240 nm (Isobestic point for thiazole ring).

Expected Retention:

Nitazoxanide: ~12-14 min.

Impurity 2: ~22-24 min (RRT ~1.7).

Experimental Protocol: Synthesis of Impurity 2
(Reference Standard)
To accurately quantify this impurity, researchers often need to synthesize the standard, as it is

not always commercially available off-the-shelf.

Objective: Intentionally force the acylation of Tizoxanide.

Reagents:

Tizoxanide (Desacetylnitazoxanide): 1.0 eq (2.65 g)
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Acetylsalicyloyl Chloride: 1.2 eq (2.40 g)

Triethylamine (TEA): 1.5 eq

Dichloromethane (DCM): 50 mL (Anhydrous)

Step-by-Step Methodology:

Preparation: Dissolve Tizoxanide in anhydrous DCM under a nitrogen atmosphere.

Activation: Add Triethylamine dropwise at 0°C. The solution may turn yellow/orange due to

phenoxide formation.

Coupling: Slowly add Acetylsalicyloyl Chloride dissolved in 10 mL DCM over 20 minutes,

maintaining temperature

.

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by

TLC (System: Hexane:Ethyl Acetate 6:4). The starting material (Tizoxanide, lower Rf) should

disappear; a new high-Rf spot (Impurity 2) will appear.

Work-up: Quench with cold water. Wash the organic layer with 5%

(to remove unreacted acid) and then brine.

Purification: Dry over

, concentrate, and recrystallize from Ethanol/Hexane.

Validation: Confirm structure via Mass Spectrometry (

) and H-NMR (Look for the additional aromatic protons of the second salicylate ring).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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